molecular formula C18H25N7O3S B14120260 N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No.: B14120260
M. Wt: 419.5 g/mol
InChI Key: MKMMOXLAKSEBFJ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a complex organic compound that features a pyrimidine and pyridine moiety. This compound is of significant interest due to its potential pharmacological activities, particularly in the fields of medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Coupling with Piperazine: The pyrimidine-pyridine intermediate is then coupled with piperazine through a nucleophilic substitution reaction.

    Addition of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced via a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and fibrosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and make it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C18H25N7O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-methyl-N-[2-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C18H25N7O3S/c1-14-20-16(22-15-6-4-5-7-19-15)12-17(21-14)24-8-10-25(11-9-24)18(26)13-23(2)29(3,27)28/h4-7,12H,8-11,13H2,1-3H3,(H,19,20,21,22)

InChI Key

MKMMOXLAKSEBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN(C)S(=O)(=O)C)NC3=CC=CC=N3

Origin of Product

United States

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